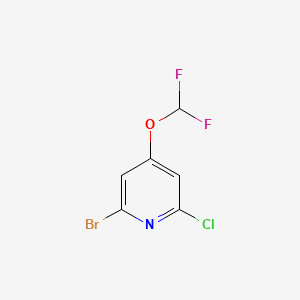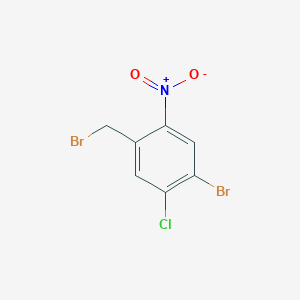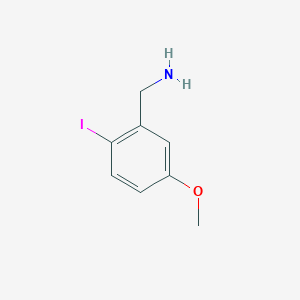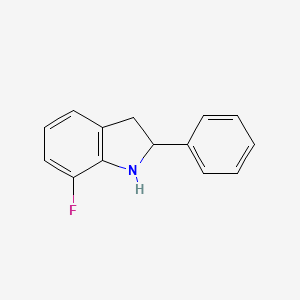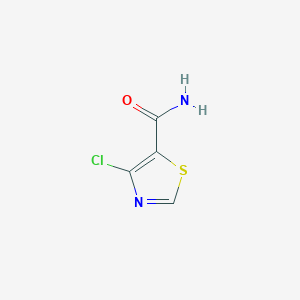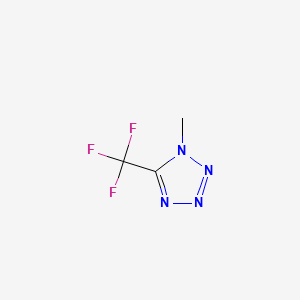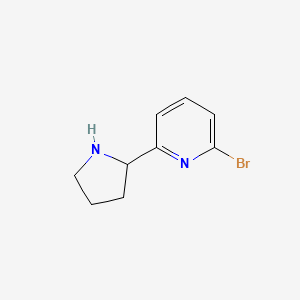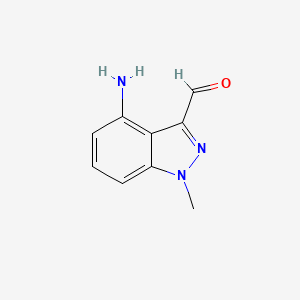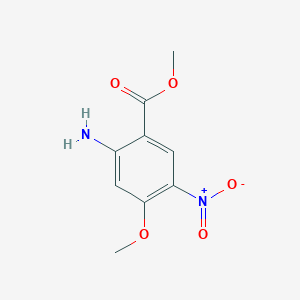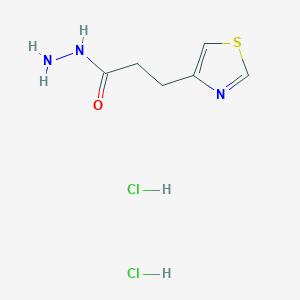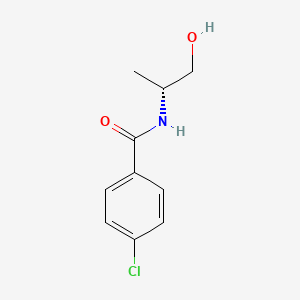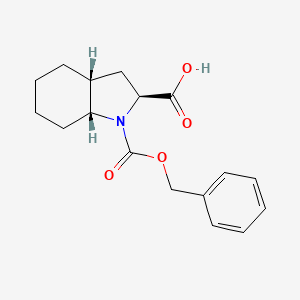
(2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that includes an indole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring system, followed by the introduction of the benzyloxycarbonyl group and the carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a useful probe in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mecanismo De Acción
The mechanism of action of (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in non-covalent interactions is key to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid
- (2S,3aR,7aR)-1-((Methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group. This functional group can significantly influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C17H21NO4 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
(2S,3aR,7aR)-1-phenylmethoxycarbonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2,(H,19,20)/t13-,14-,15+/m1/s1 |
Clave InChI |
SADGAXUGVQIJBT-KFWWJZLASA-N |
SMILES isomérico |
C1CC[C@@H]2[C@H](C1)C[C@H](N2C(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1CCC2C(C1)CC(N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


